molecular formula C19H17N3S B5813411 Hydrazinecarbothioamide, N,2,2-triphenyl- CAS No. 15973-74-7

Hydrazinecarbothioamide, N,2,2-triphenyl-

Cat. No.: B5813411
CAS No.: 15973-74-7
M. Wt: 319.4 g/mol
InChI Key: SKZXGAJQXDYDAG-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N,2,2-triphenyl- is a compound with the molecular formula C19H17N3S. It contains a hydrazinecarbothioamide core with three phenyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, N,2,2-triphenyl- can be synthesized through the reaction of hydrazinecarbothioamide with triphenylchloromethane under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N,2,2-triphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazinecarbothioamides .

Comparison with Similar Compounds

Hydrazinecarbothioamide, N,2,2-triphenyl- can be compared with other similar compounds, such as:

Biological Activity

Hydrazinecarbothioamide, N,2,2-triphenyl- is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its potential as an anti-cancer agent, enzyme inhibitor, and antimicrobial compound. The findings are supported by various studies and data tables that summarize key research outcomes.

Chemical Structure and Synthesis

Hydrazinecarbothioamide derivatives are synthesized through the reaction of hydrazines with isothiocyanates. The specific compound N,2,2-triphenyl-hydrazinecarbothioamide can be derived from triphenyl isothiocyanate and hydrazine under controlled conditions. This synthesis pathway is crucial as it influences the biological activity of the resulting compounds.

1. Anticancer Activity

Hydrazinecarbothioamide derivatives have demonstrated significant anticancer potential across various studies. For instance:

  • A study reported that certain hydrazinecarbothioamide derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM against HCT-116 and T47D cell lines respectively .
  • Table 1: Anticancer Activity of Hydrazinecarbothioamides
    CompoundCell LineIC50 (μM)
    N,2,2-triphenyl-hydrazinecarbothioamideHCT-1166.2
    N,2,2-triphenyl-hydrazinecarbothioamideT47D27.3

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit urease, an enzyme linked to various health complications such as peptic ulcers and kidney stones:

  • A recent study highlighted that several derivatives of hydrazinecarbothioamides showed strong urease inhibition with IC50 values ranging from 8.45 μM to 25.72 μM, indicating their potential as therapeutic agents for conditions associated with urease activity .
  • Table 2: Urease Inhibition Potency
    CompoundIC50 (μM)
    Hydrazinecarbothioamide Derivative A8.45 ± 0.14
    Hydrazinecarbothioamide Derivative B21.26 ± 0.35 (Thiourea standard)

3. Antimicrobial Activity

Hydrazinecarbothioamides have shown promising antimicrobial properties:

  • Research indicates that certain derivatives possess antibacterial activity against pathogenic bacteria. For example, one derivative demonstrated effective inhibition comparable to standard antibiotics like chloramphenicol .

Case Studies

Several case studies have been conducted to evaluate the biological activities of hydrazinecarbothioamides:

  • Case Study: Anticancer Efficacy
    A group of researchers synthesized a series of hydrazinecarbothioamide derivatives and evaluated their cytotoxicity against various cancer cell lines using MTT assays. The results indicated that modifications in the substituents significantly affected the anticancer activity.
  • Case Study: Urease Inhibition Mechanism
    In silico docking studies were performed to understand the binding interactions of hydrazinecarbothioamides with urease's active site. The results suggested that these compounds interact favorably with nickel ions in urease, providing insights into their inhibitory mechanisms.

Properties

IUPAC Name

1-phenyl-3-(N-phenylanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3S/c23-19(20-16-10-4-1-5-11-16)21-22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZXGAJQXDYDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359559
Record name Hydrazinecarbothioamide, N,2,2-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15973-74-7
Record name Hydrazinecarbothioamide, N,2,2-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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